
(R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SAR-020106 is an ATP-competitive, potent, and selective CHK1 inhibitor with an IC(50) of 13.3 nmol/L on the isolated human enzyme. This compound abrogates an etoposide-induced G(2) arrest with an IC(50) of 55 nmol/L in HT29 cells, and significantly enhances the cell killing of gemcitabine and SN38 by 3.0- to 29-fold in several colon tumor lines in vitro and in a p53-dependent fashion. Biomarker studies have shown that SAR-020106 inhibits cytotoxic drug-induced autophosphorylation of CHK1 at S296 and blocks the phosphorylation of CDK1 at Y15 in a dose-dependent fashion both in vitro and in vivo. SAR-020106 represents a novel class of CHK1 inhibitors that can enhance antitumor activity with selected anticancer drugs in vivo and may therefore have clinical utility.
Wissenschaftliche Forschungsanwendungen
Glioblastoma Therapy
SAR-020106 has been found to be a potent sensitizer for DNA damage-induced cell death in glioblastoma therapy . It significantly reduces the clonogenicity of tumor cells, which is the ability of cells to produce new colonies. The compound selectively enhances cell death in tumors defective of non-homologous end joining (NHEJ), a pathway that repairs double-strand breaks in DNA .
Radiosensitization
The compound has been used as a radiosensitizer, enhancing the effects of radiation therapy . This is particularly useful in cancer treatment, where radiation is often used to kill cancer cells.
Chemotherapy Enhancement
SAR-020106 has been shown to enhance the cell-killing effects of chemotherapeutic drugs like gemcitabine and SN38 . This enhancement was found to be significant and occurred in a p53-dependent fashion .
Checkpoint Inhibition
SAR-020106 is an ATP-competitive, potent, and selective CHK1 inhibitor . CHK1 is a serine/threonine kinase associated with DNA damage–linked S and G2-M checkpoint control. Inhibiting CHK1 can disrupt these checkpoints, potentially leading to increased cell death in cancer cells .
DNA Damage Repair Disruption
The compound disrupts homologous recombination, a major pathway for repairing double-strand breaks in DNA . This disruption can lead to increased DNA damage in cancer cells, making them more susceptible to treatment .
Neurotoxicity
Studies have shown that SAR-020106 does not affect the number of nestin-positive neural progenitor cells, suggesting a low risk of neurotoxicity . This is important as it indicates that the compound may not have harmful effects on the nervous system.
Wirkmechanismus
- Primary Target : SAR-020106 is an ATP-competitive and selective inhibitor of checkpoint kinase 1 (CHK1) . CHK1 plays a crucial role in the DNA damage response pathway, regulating cell cycle progression and ensuring genomic stability.
- DNA Damage Response : When cells encounter DNA damage (e.g., due to radiation or chemotherapy), CHK1 becomes activated. SAR-020106 binds to the ATP-binding site of CHK1, inhibiting its kinase activity . This disruption prevents CHK1 from phosphorylating downstream substrates.
- Enhanced DNA Damage : SAR-020106 enhances radiation-induced DNA damage, making tumor cells more susceptible to treatment . It synergizes with other DNA-damaging agents like temozolomide (TMZ) and decitabine (5-aza-dC).
- Downstream Effects : By blocking CHK1, SAR-020106 impairs homologous recombination repair and non-homologous end joining (NHEJ) pathways. This exacerbates DNA damage, promoting apoptosis and reducing clonogenicity .
- Potential for p53-Mutated Cells : Selectively enhanced cell death in p53-mutated tumors may occur due to defects in NHEJ .
- ADME Properties : While specific pharmacokinetic data for SAR-020106 are not widely available, its potency (IC50 of 13.3 nM) suggests good cellular permeability and bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Eigenschaften
IUPAC Name |
5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJWIBAMIKCMV-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

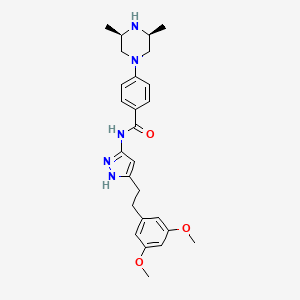

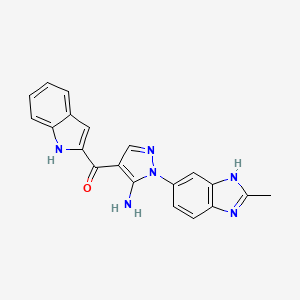

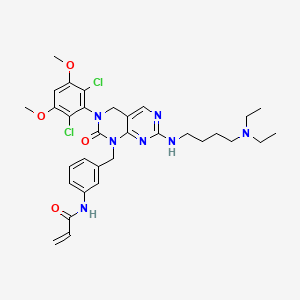
![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)
![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)
![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
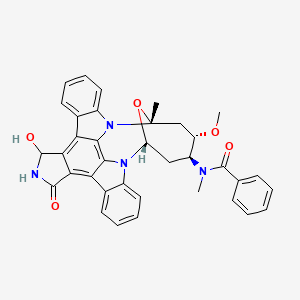
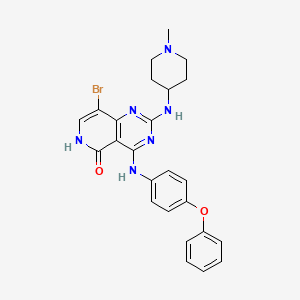
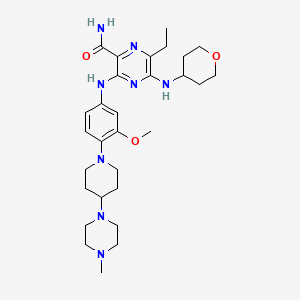
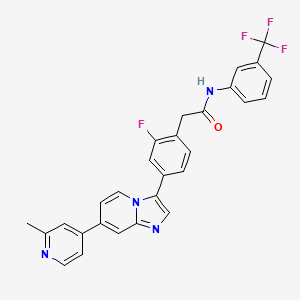
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)